4-Cyano-3-fluorophenylzinc bromide 4-Cyano-3-fluorophenylzinc bromide
Brand Name: Vulcanchem
CAS No.: 521093-90-3
VCID: VC3845560
InChI: InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1
SMILES: C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br
Molecular Formula: C7H3BrFNZn
Molecular Weight: 265.4 g/mol

4-Cyano-3-fluorophenylzinc bromide

CAS No.: 521093-90-3

Cat. No.: VC3845560

Molecular Formula: C7H3BrFNZn

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3-fluorophenylzinc bromide - 521093-90-3

Specification

CAS No. 521093-90-3
Molecular Formula C7H3BrFNZn
Molecular Weight 265.4 g/mol
IUPAC Name bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile
Standard InChI InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1
Standard InChI Key NIWFBYSTLSLEQQ-UHFFFAOYSA-M
SMILES C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br
Canonical SMILES C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br

Introduction

Structural Characteristics and Physicochemical Properties

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular FormulaC₇H₃BrFNZn
Molecular Weight265.4 g/mol
AppearanceClear solution in THF
StabilityAir- and moisture-sensitive
Hazard ClassificationFlammable, corrosive, toxic

The compound’s solubility is limited to polar aprotic solvents like THF, with decomposition observed in protic media .

Synthesis and Optimization Strategies

Cobalt-Catalyzed Preparation

A cost-effective synthesis involves cobalt-catalyzed zinc insertion into 4-bromo-2-fluorobenzonitrile. The protocol from outlines:

  • Reagents: 4-Bromo-2-fluorobenzonitrile, zinc dust, cobalt(II) chloride.

  • Conditions: Stirring in acetonitrile at 25°C for 1 hour.

  • Yield: 80% (determined by gas chromatography) .

This method avoids expensive palladium catalysts, leveraging cobalt’s ability to mediate oxidative addition and transmetallation .

Large-Scale Production

Gram-scale synthesis requires:

  • Catalyst Loading: 2.5 mol% nickel(II) chloride-dimethyl ether complex .

  • Ligands: 4,4’-Dimethoxy-2,2’-bipyridine (L3) to suppress side products like Heck-type adducts .

  • Temperature Control: Maintaining 25°C prevents defluorination .

Applications in Organic Synthesis

Nickel-Catalyzed Dicarbofunctionalization

In a landmark study, 4-cyano-3-fluorophenylzinc bromide participated in the alkyl-arylation of 3,3,3-trifluoropropene (TFP) :

  • Reaction Scope: 75% yield for electron-rich arylzinc reagents using [trans-NiCl₂(PCy₂Ph)₂] (Ni-2) .

  • Mechanism: Sequential oxidative addition of alkyl halides, migratory insertion into TFP, and transmetallation with the zinc reagent .

Triazine-Based Electroluminescent Materials

The compound enabled the synthesis of 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine, a key intermediate for thermally activated delayed fluorescence (TADF) emitters :

  • Coupling Efficiency: 58% yield when reacted with 2,4,6-trichloro-1,3,5-triazine .

  • Device Performance: Resulting OLEDs achieved external quantum efficiencies (EQE) up to 13% .

Future Directions and Challenges

While current applications focus on cross-coupling and optoelectronics, unexplored opportunities include:

  • Photoredox Catalysis: Leveraging the cyano group’s electron-withdrawing nature for radical reactions.

  • Bioconjugation: Fluorine’s isotopic properties could aid PET tracer development.

Challenges persist in enhancing stability for aqueous-phase reactions and reducing nickel catalyst loadings below 1 mol% .

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